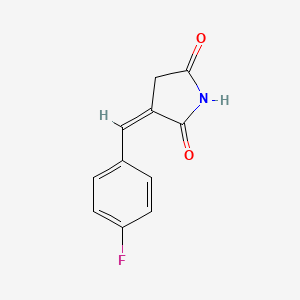

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

(3Z)-3-[(4-fluorophenyl)methylidene]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-5H,6H2,(H,13,14,15)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRZOVATETYQAU-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)F)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Pyrrolidine-2,5-dione with 4-Fluorobenzaldehyde

- Method Description : The most common method involves the condensation of pyrrolidine-2,5-dione (succinimide) or its derivatives with 4-fluorobenzaldehyde under reflux conditions in acetic acid or other suitable solvents.

- Reaction Conditions : Typically, equimolar amounts of pyrrolidine-2,5-dione and 4-fluorobenzaldehyde are refluxed in acetic acid for 3 to 14 hours.

- Mechanism : The reaction proceeds via Knoevenagel condensation, where the active methylene group of pyrrolidine-2,5-dione reacts with the aldehyde to form the benzylidene derivative.

- Yields and Purification : Yields range from 55% to 72%, with the product precipitating upon cooling and being purified by recrystallization.

- Example Data :

| Parameter | Method A (Anhydride Route) | Method B (Direct Condensation) |

|---|---|---|

| Reflux Time | 3 hours | 12-14 hours |

| Solvent | Acetic acid | Acetic acid |

| Yield (%) | 66% | 55% |

| Melting Point (°C) | 226-228 | 226-228 |

| Characterization | 1H NMR, 13C NMR, Elemental Analysis | 1H NMR, 13C NMR, Elemental Analysis |

- Reference : Kryshchyshyn et al. describe similar procedures for 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-(4-fluoro-phenyl)-pyrrolidine-2,5-dione, which is closely related structurally and synthesized via analogous methods.

Detailed Experimental Procedure (Based on Method A and B)

| Step | Procedure Description |

|---|---|

| 1 | Preparation of anhydride intermediate by refluxing 5-ylidene-4-oxo-2-thioxothiazolidin-3-succinic acid with thionyl chloride in dioxane for 1 hour. |

| 2 | Cooling and precipitation of the anhydride by addition of hexane, followed by filtration. |

| 3 | Reaction of the anhydride with aromatic amine (or aldehyde) in acetic acid under reflux for 3 hours (Method A) or direct heating of the acid with amine/aldehyde for 12-14 hours (Method B). |

| 4 | Cooling the reaction mixture to precipitate the product. |

| 5 | Filtration and recrystallization to purify the product. |

Characterization Data for this compound

| Technique | Observations |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | Multiplets corresponding to aromatic protons (7.32-7.69 ppm), methylene protons (3.24-3.34 ppm), and vinyl proton (7.89-7.97 ppm). |

| 13C NMR (100 MHz, DMSO-d6) | Signals at 193.1, 173.8, 172.2 ppm (carbonyl carbons), 163.4 ppm (C-F coupling), aromatic carbons between 117-134 ppm. |

| Elemental Analysis | Calculated and found values closely match for C, H, N, confirming purity. |

| Melting Point | 226-228 °C |

Comparative Analysis of Preparation Methods

| Aspect | Method A (Anhydride Intermediate) | Method B (Direct Condensation) |

|---|---|---|

| Reaction Time | Shorter (3 hours reflux) | Longer (12-14 hours reflux) |

| Yield | Higher (up to 72%) | Moderate (55-65%) |

| Complexity | Requires intermediate preparation of anhydride | Simpler, one-step |

| Purity | High, due to intermediate isolation | Good, but may require longer purification |

| Scalability | Potentially better for scale-up due to shorter times | Suitable for small scale due to simplicity |

Notes on Reaction Monitoring and Optimization

- TLC Monitoring : Thin-layer chromatography is used to monitor the progress of the condensation reaction, especially in Method B.

- Solvent Choice : Acetic acid is preferred for its ability to dissolve reactants and facilitate condensation.

- Temperature Control : Reflux temperature ensures sufficient energy for the Knoevenagel condensation without decomposition.

- Purification : Recrystallization from suitable solvents (e.g., ethanol, hexane mixtures) is essential for obtaining analytically pure compounds.

Summary Table of Preparation Data

| Compound | Method | Yield (%) | Reflux Time (h) | Solvent | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| This compound | A | 66 | 3 | Acetic acid | 226-228 | Anhydride intermediate used |

| This compound | B | 55 | 12-14 | Acetic acid | 226-228 | Direct condensation, monitored by TLC |

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotic therapies.

- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in cancer models. It acts on specific biochemical pathways that are crucial for tumor growth and survival, particularly through inhibition of enzymes involved in cancer metabolism .

- Neurological Applications : Some studies suggest that derivatives may have anticonvulsant properties, potentially aiding in the treatment of epilepsy and other neurological disorders due to their influence on neurotransmitter systems.

Biological Research

The compound has been explored for its interactions with biological systems:

- Inhibition of Enzymes : Research has identified its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation and cancer progression. This inhibition can enhance anti-tumor immunity by altering tryptophan metabolism .

- Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis by targeting key enzymes involved in bacterial fatty acid biosynthesis .

Material Science

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials:

- Polymer Chemistry : Its reactivity can be harnessed to create new polymeric materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzylidene group enhances its binding affinity and selectivity, making it a potent compound for therapeutic applications.

Comparison with Similar Compounds

Core Structural Variations

Key structural analogs differ in the substituents on the benzylidene moiety or the pyrrolidine-dione core. Below is a comparative analysis:

Key Observations :

- Substituent Effects: The 4-fluoro group in the target compound contrasts with electron-donating groups (e.g., ethoxy in ) or sterically bulky substituents (e.g., 2,4,6-trimethyl in ). Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets compared to ethoxy or cyano groups .

- Synthetic Efficiency : The 4-ethoxy analog () achieved a higher yield (92.5%) compared to thiazolo-pyrimidine derivatives (68%, ), suggesting that simpler benzylidene substituents improve synthetic accessibility.

Physicochemical and Spectral Properties

Spectral Data Comparison

- ¹H NMR: 4-Fluoro derivative: Not explicitly reported, but analogous 4-ethoxy compound () shows aromatic protons at δ 7.53 (s, CH), 7.44 (d, Ar), and 6.96 (d, Ar). 4-Cyano derivative: Aromatic protons at δ 7.41 (d, Ar) and δ 8.01 (s, =CH), with a cyano group confirmed by IR at 2,209 cm⁻¹ .

- ¹³C NMR: The 4-ethoxy compound () exhibits carbonyl signals at δ 174.8 and 171.8, while the 4-cyano analog () shows a nitrile carbon at δ 117.06.

Melting Points and Solubility

- Higher melting points (243–246°C) are observed for bulky 2,4,6-trimethyl derivatives (), likely due to enhanced crystallinity. The 4-fluoro compound’s solubility may be intermediate between hydrophobic methylated analogs and polar cyano-containing derivatives.

Bioactivity and Target Affinity

- Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties exhibit affinity for 5-HT₁A receptors and serotonin transporters (SERT) . The 4-fluoro substituent may enhance blood-brain barrier penetration due to increased lipophilicity compared to polar groups (e.g., cyano) .

- Enzyme Inhibition : Fluorine’s electronegativity could stabilize interactions with enzyme active sites, as seen in related dione-based enzyme inhibitors .

Pharmacokinetic Predictions

- Its polar surface area (PSA ≈ 50 Ų) is well below the 140 Ų threshold for optimal bioavailability .

Biological Activity

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine-2,5-dione derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential antimicrobial and anticancer properties. The incorporation of a fluorobenzylidene moiety enhances its pharmacological profile, making it a valuable candidate for further research.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. The compound is known to influence:

- Anticonvulsant Activity : The non-aromatic substituent in the pyrrolidine ring has been linked to enhanced anticonvulsant effects, as observed in various studies.

- Antimicrobial Properties : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit activity against gram-negative bacteria, including strains resistant to conventional antibiotics .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

- Anticancer Activity : In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant antiproliferative effects against the MCF7 and A431 cancer cell lines. The compound's IC50 values were notably lower than those of standard chemotherapeutics like 5-fluorouracil, indicating its potential as a novel anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of pyrrolidine derivatives revealed that this compound effectively inhibited the growth of multi-drug resistant Pseudomonas aeruginosa. The study highlighted the compound's ability to bind to essential bacterial proteins, disrupting their function and leading to cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies suggest that modifications in the molecular structure can optimize absorption, distribution, metabolism, and excretion (ADME) characteristics for better therapeutic outcomes .

Q & A

Basic: What synthetic routes are available for preparing 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, and what are their respective yields and conditions?

Methodological Answer:

The synthesis of pyrrolidine-2,5-dione derivatives typically involves condensation reactions or catalytic methods. For example:

- Knoevenagel Condensation : A common route uses aldehydes (e.g., 4-fluorobenzaldehyde) with pyrrolidine-2,5-dione derivatives. A phosphorane-mediated approach (e.g., using 3-(triphenyl-15-phosphanylidene)pyrrolidine-2,5-dione) in methanol under reflux yields 28% after purification by silica gel chromatography .

- Catalytic Methods : Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been used to synthesize structurally related pyrrolidine derivatives, achieving higher efficiency and recyclability compared to conventional methods .

- One-Pot Reactions : Copper(I)-catalyzed 1,3-cycloaddition reactions enable functionalization at the 4-position of the pyrrolidine core, as seen in 4-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.